molecular formula C24H26N4O4S B2825459 7-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688055-32-5

7-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2825459
CAS No.: 688055-32-5
M. Wt: 466.56
InChI Key: WYXMDEOTWGMZDP-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolinone family, characterized by a fused bicyclic core (quinazolin-8-one) modified with a [1,3]dioxolo group at positions 4 and 5 (denoted as [4,5-g] in IUPAC nomenclature). Key structural features include:

  • 6-sulfanylidene group: A thione substitution at position 6, which enhances electron delocalization and influences binding interactions.
  • 3-oxopropyl-piperazine substituent: A propyl ketone linker connecting the quinazolinone core to a 4-(2,5-dimethylphenyl)piperazine moiety. This group is critical for modulating receptor affinity and pharmacokinetic properties.

Quinazolinone derivatives are widely studied for their kinase inhibitory, anticancer, and enzyme-modulating activities . The sulfanylidene and dioxolo groups in this compound suggest unique electronic properties that may differentiate it from other analogs.

Properties

CAS No.

688055-32-5

Molecular Formula

C24H26N4O4S

Molecular Weight

466.56

IUPAC Name

7-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C24H26N4O4S/c1-15-3-4-16(2)19(11-15)26-7-9-27(10-8-26)22(29)5-6-28-23(30)17-12-20-21(32-14-31-20)13-18(17)25-24(28)33/h3-4,11-13H,5-10,14H2,1-2H3,(H,25,33)

InChI Key

WYXMDEOTWGMZDP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

solubility

not available

Origin of Product

United States

Biological Activity

The compound 7-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule that incorporates a piperazine moiety and a quinazoline core. This compound is of interest due to its potential biological activities, which include interactions with various biological targets that may lead to therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C19H24N4O3S
  • Molecular Weight : 396.48 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. The piperazine ring is known for its versatility in binding to various neurotransmitter receptors, particularly in the central nervous system (CNS).

Potential Targets:

  • Serotonin Receptors : Compounds with piperazine structures often exhibit activity at serotonin receptors, which are crucial for mood regulation.
  • Dopamine Receptors : The structural similarities with known dopamine receptor ligands suggest potential dopaminergic activity.
  • Enzymatic Inhibition : The presence of the sulfanylidene group may facilitate interactions with enzymes such as acetylcholinesterase (AChE), impacting cholinergic signaling.

Biological Activity Studies

Several studies have evaluated the biological activity of similar compounds containing piperazine and quinazoline moieties. While direct studies on this specific compound may be limited, related research provides insights into its potential effects.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameTarget ActivityIC50 (nM)Reference
Compound A5-HT1A Agonist0.78
Compound BAChE Inhibitor12.15
Compound CD2 Receptor Antagonist50

Case Studies

  • Serotonin Receptor Modulation : A study on piperazine derivatives showed that certain compounds exhibited high affinity for serotonin receptors with Ki values in the nanomolar range, indicating strong potential for mood-related therapies .
  • Acetylcholinesterase Inhibition : Research on similar quinazoline derivatives demonstrated significant inhibition of AChE, suggesting that compounds with similar structures could also possess neuroprotective properties by enhancing cholinergic transmission .
  • Antimicrobial Activity : Some derivatives have shown moderate antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, indicating potential applications in infectious disease treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

Compound A : 6-Phenyl-8H-benzo[g]quinazolino[4,3-*]quinazolin-8-one
  • Structure : Features a benzoquinazoline core fused with an additional benzene ring. Lacks the dioxolo and sulfanylidene groups.
  • Activity: Demonstrates potent induction of NAD(P)H quinone oxidoreductase 1 (NQO1), with IC₅₀ values in the nanomolar range .
Compound B : 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione
  • Structure: Contains a spiro-decane-dione system instead of a quinazolinone core. Shares the 3-(piperazin-1-yl)propyl substituent.
  • Activity : Exhibits moderate affinity for serotonin receptors (5-HT₁A) but lower metabolic stability due to the spiro system’s conformational rigidity .
Compound C : Thiazolo[4,5-h]quinazolin-8-one Derivatives
  • Structure: Fused thiazole ring replaces the dioxolo group. Retains the quinazolinone core.
  • Activity : Shows selective inhibition of CDK9/Cyclin T (IC₅₀ = 0.8 µM) and Pim-1 kinases (IC₅₀ = 1.2 µM), attributed to the thiazole’s planar geometry enhancing ATP-binding pocket interactions .

Substituent-Based Comparisons

Piperazine-Linked Derivatives
Compound ID Piperazine Substituent Linker Core Structure Key Activity
Target Compound 2,5-Dimethylphenyl 3-oxopropyl [1,3]dioxolo[4,5-g]quinazolin-8-one Not yet reported (hypothesized kinase inhibition)
K284-5206 3-Methoxyphenyl 6-oxohexyl [1,3]dioxolo[4,5-g]quinazolin-8-one Unknown (structural analog with increased hydrophobicity)
Compound 14 3-Chlorophenyl 3-oxopropyl Diazaspirodecane-dione Moderate 5-HT₁A antagonism (Ki = 120 nM)
  • Impact of Linker Length : The 3-oxopropyl linker in the target compound may balance flexibility and rigidity better than K284-5206’s longer 6-oxohexyl chain, which could reduce membrane permeability.

Electronic and Steric Properties

  • Sulfanylidene vs. Thione/Thiol Groups: The 6-sulfanylidene in the target compound provides a stable thiocarbonyl group, contrasting with thiol or disulfide modifications in other quinazolinones. This group may enhance hydrogen-bonding interactions with catalytic lysine residues in kinases .

Research Findings and Data Gaps

Unresolved Questions

  • Metabolic Stability : The dioxolo group may confer resistance to oxidative metabolism compared to thiazole rings, but this requires validation.
  • Solubility : The sulfanylidene and dimethylphenyl groups could reduce aqueous solubility, necessitating formulation studies.

Q & A

Q. What synthetic methodologies are most effective for optimizing the yield of this compound?

The synthesis involves multi-step reactions, including amide coupling and heterocyclic ring formation. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for amide bond formation .
  • Temperature control : Maintaining 60–80°C during piperazine substitution minimizes side products .
  • Catalyst use : Triethylamine or DMAP improves nucleophilic substitution rates in quinazolinone derivatization .
    Validation : Monitor intermediates via TLC and HPLC. Final purity (>95%) is confirmed by LC-MS and elemental analysis .

Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., sulfanylidene at δ 2.8–3.2 ppm) and carbon backbone .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 592.11) .
  • FT-IR : Key functional groups (amide C=O at ~1650 cm1^{-1}, dioxole C-O at ~1250 cm1^{-1}) .

Q. What in vitro models are recommended for initial pharmacological profiling?

  • Neuropharmacology : Screen for serotonin/dopamine receptor binding using radioligand assays (e.g., 5-HT1A_{1A} or D2_2 receptors) .
  • Enzyme inhibition : Test acetylcholinesterase (AChE) or kinase inhibition via colorimetric assays (e.g., Ellman’s reagent) .
  • Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cell lines to assess safety margins .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported binding affinities?

  • Molecular docking : Compare binding poses in 5-HT1A_{1A} vs. D2_2 receptors using AutoDock Vina. Adjust protonation states of the piperazine moiety to match physiological pH .
  • MD simulations : Run 100-ns trajectories to evaluate stability of ligand-receptor complexes (e.g., RMSD <2 Å indicates reliable affinity data) .
    Case study : Discrepancies in IC50_{50} values for kinase inhibition may arise from variations in assay buffer ionic strength—validate using standardized conditions .

Q. What strategies mitigate side reactions during large-scale synthesis?

  • Design of Experiments (DoE) : Apply Box-Behnken designs to optimize temperature, solvent ratio, and catalyst loading. For example, a 3-factor DoE reduced impurity levels by 40% .
  • Flow chemistry : Continuous flow systems improve heat dissipation and reduce exothermic side reactions during propionyl group addition .

Q. How can metabolic stability be predicted and improved?

  • In silico ADMET : Use SwissADME to predict CYP450 metabolism sites (e.g., piperazine N-demethylation). Block vulnerable positions via fluorination or methyl substitution .
  • Microsomal assays : Incubate with human liver microsomes (HLM) and quantify metabolites via UPLC-QTOF. Structural analogs showed t1/2_{1/2} >2 hours after replacing labile ester groups .

Q. What advanced techniques characterize crystallinity and polymorphism?

  • PXRD : Compare experimental patterns with simulated data (Mercury 4.0) to confirm single-phase crystallinity .
  • DSC/TGA : Identify polymorphic transitions (endothermic peaks at 180–220°C) and assess thermal stability .

Methodological Challenges and Solutions

Q. How to address low solubility in pharmacological assays?

  • Co-solvent systems : Use 10% DMSO/PBS with 0.1% Tween-80 to enhance aqueous solubility without cytotoxicity .
  • Prodrug design : Introduce phosphate esters at the sulfanylidene group, which hydrolyze in vivo to the active form .

Q. What statistical approaches validate reproducibility in dose-response studies?

  • Bootstrap resampling : Calculate 95% confidence intervals for EC50_{50} values to assess inter-lab variability .
  • ANOVA : Compare triplicate data across batches—significant differences (p<0.05) indicate batch-to-batch inconsistencies .

Q. How to integrate AI for reaction optimization and predictive modeling?

  • COMSOL Multiphysics : Couple reaction kinetics with CFD simulations to predict optimal mixing rates in scaled-up syntheses .
  • Machine learning : Train neural networks on existing reaction data (e.g., solvent, catalyst, yield) to recommend untested conditions with >85% accuracy .

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